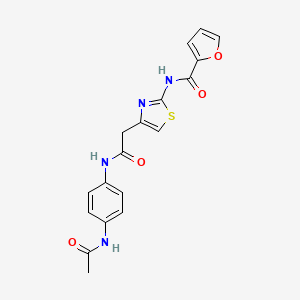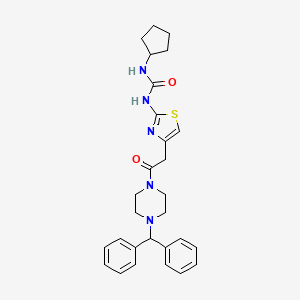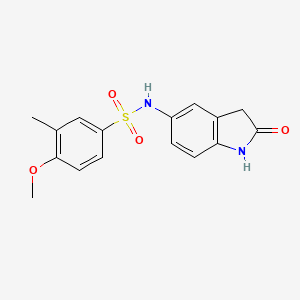
N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Descripción general
Descripción
Thiazole derivatives are associated with a broad spectrum of biological properties, including anticonvulsant, antimicrobial, antituberculous, bacteriostatic activities, antiviral, antimalarial, anticancer, hypertension, inflammation, schizophrenia, HIV infections, hypnotics and more recently for the treatment of pain . Many currently notable drugs contain piperazine ring and amide moiety as part of their molecular structure .
Synthesis Analysis
New 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities . The yield was 74–78%, m.p. 146–148°C .Molecular Structure Analysis
The IR (KBr) (cm −1) values are: 3319 (amide N-H), 3031 (aromatic C-H), 2927 (aliphatic C-H), 1674 (amide C=O), 1589–1307 (C=C and C=N), 1232–978 (C-O and C-N) .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.
Analgesic and Anti-inflammatory Properties
Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . This suggests potential applications in the development of pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Applications
Thiazole derivatives have shown promising antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents, potentially offering a solution to the growing problem of microbial resistance.
Antiviral Properties
Thiazole compounds have also been found to exhibit antiviral properties . This suggests potential applications in the development of antiviral drugs, which are crucial in the fight against various viral diseases.
Diuretic Activity
Thiazole derivatives have been reported to possess diuretic activity . This suggests potential applications in the treatment of conditions like hypertension and edema where diuretics are commonly used.
Anticonvulsant and Neuroprotective Properties
Thiazole compounds have shown anticonvulsant and neuroprotective properties . This suggests potential applications in the treatment of neurological disorders such as epilepsy.
Antitumor or Cytotoxic Drug Molecules
Thiazole compounds have been found to act as antitumor or cytotoxic drug molecules . This suggests potential applications in cancer treatment.
Antimicrobial and Antiproliferative Agents
The compound “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide”, which is structurally similar to the compound , has been synthesized and studied for its antimicrobial and antiproliferative activities . This suggests that “N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide” could also have similar applications.
Mecanismo De Acción
Target of Action
The compound, also known as N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit various medicinal properties such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . The primary targets of this compound are likely to be microbial pathogens and cancerous cells .
Mode of Action
The compound interacts with its targets by blocking the biosynthesis of certain bacterial lipids . This disruption in the biosynthesis process inhibits the growth and proliferation of the targeted cells, leading to their eventual death . In the case of cancerous cells, the compound may interfere with cell division and growth, thereby exhibiting antiproliferative effects .
Biochemical Pathways
The compound affects the biochemical pathways involved in lipid biosynthesis in bacterial cells . By blocking these pathways, the compound prevents the formation of essential components of the bacterial cell wall, leading to cell death . In cancerous cells, the compound may affect the pathways involved in cell division and growth .
Pharmacokinetics
Like other thiazole derivatives, it is expected to have good bioavailability .
Result of Action
The compound’s action results in the death of bacterial cells and the inhibition of growth in cancerous cells . This makes it a potential candidate for the development of new antimicrobial and anticancer drugs .
Propiedades
IUPAC Name |
N-[4-[2-(4-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13(26)22-15-5-7-16(8-6-15)23-19(27)11-17-12-30-21(24-17)25-20(28)14-3-9-18(29-2)10-4-14/h3-10,12H,11H2,1-2H3,(H,22,26)(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILMDBPLEFXNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B3304484.png)

![2-[2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-benzylacetamide](/img/structure/B3304502.png)
![2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-benzylacetamide](/img/structure/B3304507.png)
![4-[({[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzamide](/img/structure/B3304511.png)

![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3304521.png)
![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3304526.png)
![4-({[(5-(hydroxymethyl)-1-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-imidazol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B3304533.png)

![N-(2-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3304545.png)


